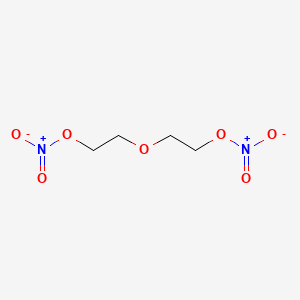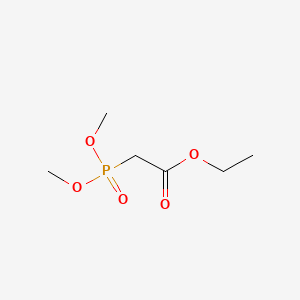
2-溴庚烷
描述
2-Bromoheptane: is an organic compound with the molecular formula C7H15Br . It is a member of the alkyl halides family, where a bromine atom is attached to the second carbon of a heptane chain. .
科学研究应用
2-Bromoheptane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including racemic alcohols and glutathione derivatives.
Medicinal Chemistry: It is utilized in the preparation of analogs for drug development and studying the structure-activity relationship of pharmaceutical compounds.
Biological Studies: 2-Bromoheptane derivatives are used in biochemical studies to investigate enzyme interactions and metabolic pathways.
作用机制
Target of Action
2-Bromoheptane is a simple alkyl halide. The primary targets of 2-Bromoheptane are the hydrogen atoms adjacent to the carbon atom that is bonded to the bromine atom .
Mode of Action
2-Bromoheptane undergoes elimination reactions, where a base removes a hydrogen ion from the carbon atom next to the one holding the bromine. This results in the rearrangement of electrons, expelling the bromine as a bromide ion .
Biochemical Pathways
The elimination reaction of 2-Bromoheptane affects the biochemical pathway of alkene formation. The removal of a hydrogen ion and a bromide ion leads to the formation of a double bond, resulting in an alkene .
Result of Action
The result of 2-Bromoheptane’s action is the formation of an alkene through an elimination reaction . This reaction is a fundamental transformation in organic chemistry and is widely used in the synthesis of various organic compounds.
Action Environment
The action of 2-Bromoheptane can be influenced by environmental factors such as temperature, pH, and the presence of a base. For example, the rate of the elimination reaction may increase with higher temperatures. Additionally, the presence of a strong base is necessary for the elimination reaction to occur .
生化分析
Biochemical Properties
2-Bromoheptane plays a significant role in biochemical reactions, particularly in the formation of alkenes through dehydrohalogenation. It interacts with enzymes such as dehydrohalogenases, which facilitate the removal of a hydrogen halide from the molecule, resulting in the formation of a double bond. This interaction is crucial for the synthesis of various organic compounds. Additionally, 2-Bromoheptane can interact with glutathione (GSH) derivatives, forming GSH analogs that contain tetrazole isosteres .
Cellular Effects
The effects of 2-Bromoheptane on cellular processes are diverse. It can influence cell signaling pathways by interacting with cellular receptors and enzymes. For instance, the compound can affect the activity of enzymes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, 2-Bromoheptane has been shown to cause cellular stress, which can lead to alterations in gene expression and cell function .
Molecular Mechanism
At the molecular level, 2-Bromoheptane exerts its effects through various mechanisms. One of the primary mechanisms is the formation of a double bond via dehydrohalogenation. This reaction involves the removal of a hydrogen halide from the molecule, facilitated by a base such as potassium tert-butoxide. The base attacks a β-hydrogen on the β-carbon, forming a bond and resulting in the departure of the bromine atom . This process is essential for the synthesis of alkenes and other organic compounds.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromoheptane can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to heat or light. Over time, the degradation products can influence cellular function, leading to long-term effects on cellular metabolism and gene expression. Studies have shown that prolonged exposure to 2-Bromoheptane can result in cellular stress and changes in enzyme activity .
Dosage Effects in Animal Models
The effects of 2-Bromoheptane vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can cause toxic effects, including cellular stress and damage to tissues. Studies have shown that high doses of 2-Bromoheptane can lead to adverse effects such as respiratory irritation and damage to organs . It is essential to determine the appropriate dosage to minimize toxic effects while achieving the desired biochemical outcomes.
Metabolic Pathways
2-Bromoheptane is involved in various metabolic pathways, particularly those related to the synthesis of alkenes. The compound interacts with enzymes such as dehydrohalogenases, which facilitate the removal of a hydrogen halide from the molecule. This interaction is crucial for the formation of double bonds and the synthesis of various organic compounds. Additionally, 2-Bromoheptane can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-Bromoheptane is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. Additionally, 2-Bromoheptane can accumulate in specific tissues, leading to localized effects on cellular function. The distribution of the compound within the body can influence its overall biochemical effects .
Subcellular Localization
The subcellular localization of 2-Bromoheptane can affect its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, 2-Bromoheptane may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules. This localization is crucial for the compound’s role in biochemical reactions and cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: 2-Bromoheptane can be synthesized through the bromination of heptane. The process typically involves the addition of bromine (Br2) to heptane in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical substitutes a hydrogen atom on the second carbon of the heptane chain .
Industrial Production Methods: In industrial settings, 2-Bromoheptane is produced through similar bromination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and controlled temperature conditions are common practices to achieve efficient production .
化学反应分析
Types of Reactions: 2-Bromoheptane undergoes several types of chemical reactions, including:
Substitution Reactions: In these reactions, the bromine atom is replaced by another atom or group.
Elimination Reactions: 2-Bromoheptane can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Sodium Methoxide in Methanol: Used for elimination reactions to form alkenes.
Potassium Tert-Butoxide in Tert-Butyl Alcohol: Another reagent for elimination reactions.
Hydroxide Ions: Used in substitution reactions to form alcohols.
Major Products:
Heptanol: Formed through nucleophilic substitution reactions.
Heptene: Formed through elimination reactions.
相似化合物的比较
1-Bromoheptane: Similar to 2-Bromoheptane but with the bromine atom attached to the first carbon.
2-Bromohexane: A shorter chain analog with six carbon atoms.
2-Bromooctane: A longer chain analog with eight carbon atoms
Uniqueness: 2-Bromoheptane is unique due to its specific position of the bromine atom on the second carbon, which influences its reactivity and the types of reactions it undergoes. This positional isomerism allows for distinct chemical behavior compared to its analogs .
属性
IUPAC Name |
2-bromoheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Br/c1-3-4-5-6-7(2)8/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAUCEOFCOXKNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870921 | |
| Record name | Heptane, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1974-04-5 | |
| Record name | 2-Bromoheptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1974-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptane, 2-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001974045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-BROMOHEPTANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11768 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Heptane, 2-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Heptane, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromoheptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.205 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does lithium borohydride selectively reduce halides in the presence of other functional groups, using 2-bromoheptane as an example?
A1: Lithium borohydride demonstrates selective reduction capability in molecules containing multiple functional groups. For instance, in a competitive reduction scenario involving 1-bromoheptane and 2-bromoheptane, lithium borohydride preferentially reduces 1-bromoheptane over 2-bromoheptane. [] This selectivity likely arises from the difference in steric hindrance around the bromine atom in the two molecules, making the primary bromide more accessible for reduction.
Q2: What is the potential occupational hazard associated with 2-bromoheptane?
A2: Studies analyzing the chemical composition of flotation agents used in coal washeries identified 2-bromoheptane as a potential occupational hazard. [] Although specific exposure limits for 2-bromoheptane were not discussed in the study, its presence in the work environment raises concerns regarding potential health risks to workers. Further investigation into the long-term health effects of 2-bromoheptane exposure is warranted.
Q3: Are there any computational studies on 2-bromoheptane and its interactions?
A3: While the provided abstracts don't delve into specific computational studies on 2-bromoheptane, the research on its chiral recognition within urea inclusion compounds [] suggests the application of computational methods. Scientists likely employed molecular modeling and simulations to understand the energy differences between different conformations and enantiomers of 2-bromoheptane within the chiral environment of the urea tunnel. These computational approaches are crucial for visualizing and analyzing the subtle interactions governing such host-guest systems.
Q4: How can we improve the sustainability of using compounds like 2-bromoheptane?
A4: While the provided research doesn't explicitly address sustainability, it highlights the use of 2-bromoheptane in industrial processes like coal flotation. [] This raises important questions about responsible waste management and the exploration of greener alternatives. Future research should focus on:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















